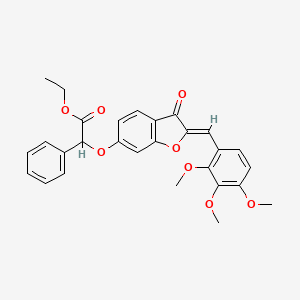

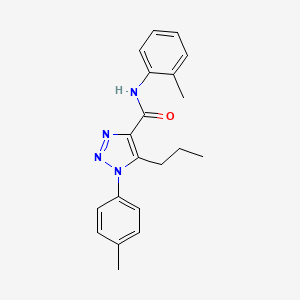

![molecular formula C10H11NO3 B2746205 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid CAS No. 134372-61-5](/img/structure/B2746205.png)

4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid” is a chemical compound with a molecular weight of 207.19 . It is a solid substance . The IUPAC name for this compound is 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through a one-pot three-component reaction . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis

The molecular structure of this compound can be determined by interpretation of 1H NMR, 13C NMR, and Mass spectral data . The InChI code for this compound is provided in the description .Physical And Chemical Properties Analysis

This compound has a boiling point of 527.8±50.0 C at 760 mmHg and a melting point of 263-265 C . It is stored at 4C .科学的研究の応用

Innovative Synthesis Approaches

Researchers have explored innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, highlighting their significance in biology and medication over the past decade. A novel approach using 2-aminophenol as the starting material led to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid methyl ester. This method presents a new pathway for developing these compounds, emphasizing their utility in scientific research (詹淑婷, 2012).

Crystallographic Analysis

The study of the 4-methylbenzoic acid molecule and its interaction with 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine offers insights into molecular geometry and intermolecular hydrogen bonding. This research contributes to our understanding of molecular structures and their potential applications in material science and chemistry (K. Thanigaimani et al., 2013).

Antioxidant and Anticorrosive Properties

Derivatives of benzoxazinone, including 2-Methyl-benzo[d][1,3]oxazin-4-one, have been evaluated for their antioxidant properties and potential as corrosion inhibitors for metals like Cu, Al, and Fe. This research highlights the compound's utility in enhancing the performance and longevity of gasoline motor oils, indicating a promising area of application in industrial chemistry (H. M. Hassan et al., 2011).

Synthesis of Functionalized Aromatic Compounds

A novel methodology for synthesizing 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents has been developed. This research outlines a pathway for obtaining functionalized o-quinone methides and multisubstituted phenols, underscoring the versatility of 4H-1,2-benzoxazines as intermediates in organic synthesis and their potential applications in developing new pharmaceuticals and materials (Satoshi Nakamura et al., 2003).

Antibacterial Activities

The exploration of quinolones containing oxazoline and oxazine substituents has revealed significant antibacterial activity, especially against Gram-positive organisms. This research emphasizes the therapeutic potential of these compounds, offering a promising avenue for developing new antibacterial agents (C. S. Cooper et al., 1990).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been shown to exhibit activity against various targets, including gaba receptors and reverse transcriptase

Mode of Action

The exact mode of action of 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid is currently unknown. It’s noteworthy that the inhibitory effect of similar benzo[b][1,4]oxazin-3(4H)-one derivatives is dependent on the substitution at the benzene ring . This suggests that the compound may interact with its targets in a manner influenced by its specific structural features.

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, including those involved in neurotransmission and viral replication

Result of Action

Similar 4h-benzo[d][1,3]oxazine compounds have shown varying degrees of cell proliferation inhibition, particularly in breast cancer cell lines

特性

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-5-6-14-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMBTNSVSZTUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134372-61-5 |

Source

|

| Record name | 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

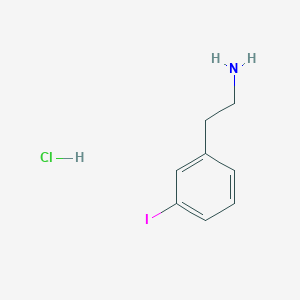

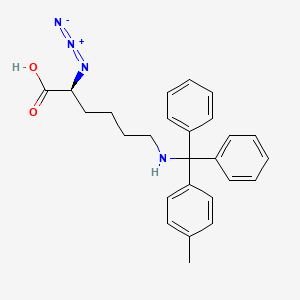

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)

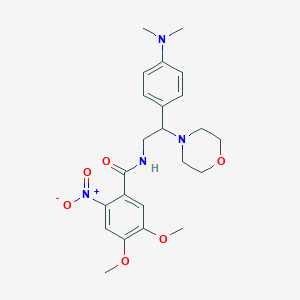

![3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile](/img/structure/B2746125.png)

![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

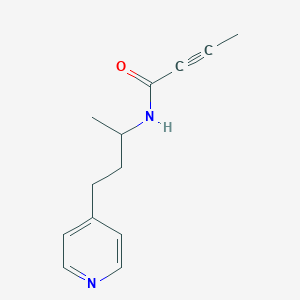

![1-{2-Chloro-4-[(prop-2-yn-1-yl)amino]phenyl}ethan-1-one](/img/structure/B2746137.png)

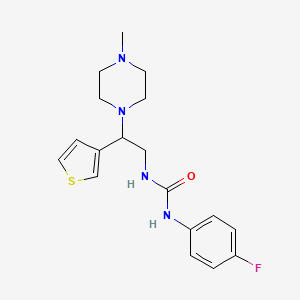

![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)